methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate
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Overview
Description
Methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate is an organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. With a complex structure comprising multiple functional groups, this compound exhibits unique chemical properties that make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate typically involves multi-step organic reactions. The process starts with the formation of the core structure through a series of condensation and substitution reactions.
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, often including pyridine derivatives and sulfur-containing compounds.
Condensation Reactions:
Amidation: : The next step involves amidation to attach the formamido group to the core structure.
Esterification: : The final step is esterification, where the carboxyl group is methylated to form the desired ester compound.
Industrial Production Methods
Industrial production methods for this compound often utilize automated reactors and optimized reaction conditions to ensure high yield and purity. Key factors in industrial synthesis include temperature control, use of catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate undergoes various types of reactions:
Oxidation: : It can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can modify the functional groups, altering the compound's properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common for modifying the pyridine and sulfur-containing moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles/electrophiles. Reaction conditions typically involve controlled temperatures and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions vary based on the reaction conditions and reagents used. For instance, oxidation might yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
Methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate finds applications in several scientific fields:
Chemistry: : Used as a building block in organic synthesis and catalyst development.
Biology: : Investigated for its potential as an enzyme inhibitor and biochemical probe.
Medicine: : Studied for its pharmacological properties, including potential therapeutic uses.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to specific sites, modulating biochemical pathways and resulting in observable effects. Detailed studies often focus on its binding affinity, specificity, and subsequent biological responses.
Comparison with Similar Compounds
When compared with similar compounds, methyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate stands out due to its unique combination of functional groups. Similar compounds might include:
Methyl 3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate: : Differing by a single carbon in the chain.
Ethyl (2S)-3-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoate: : Featuring an ethyl ester instead of a methyl ester.
There you have it: the scoop on this compound. Did you enjoy this dive into organic chemistry?
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-8(2)10(13(17)18-3)15-11(16)9-6-5-7-14-12(9)19-4/h5-8,10H,1-4H3,(H,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKIOUFOTFKPGY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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